molecular formula C18H18N4O2S B3466912 isopropyl {[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

isopropyl {[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No. B3466912
M. Wt: 354.4 g/mol
InChI Key: HXPBLUULWCBBJD-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The phenyl and pyridinyl groups are aromatic rings, which may contribute to the stability of the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups . The 1,2,4-triazole ring, phenyl ring, and pyridinyl ring would contribute to the rigidity of the structure, while the isopropyl thioacetate group could introduce some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The triazole ring is known to participate in various chemical reactions . The thioacetate group might also be reactive, particularly under conditions that induce cleavage of the sulfur-carbon bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of aromatic rings could influence properties like solubility, melting point, and stability .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a pharmaceutical, the specific biological target would determine its mechanism of action .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in a particular area (such as medicinal chemistry), further studies could be conducted to optimize its structure and efficacy .

properties

IUPAC Name

propan-2-yl 2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-13(2)24-16(23)12-25-18-21-20-17(14-7-6-10-19-11-14)22(18)15-8-4-3-5-9-15/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPBLUULWCBBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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isopropyl {[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate
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isopropyl {[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate
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isopropyl {[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate
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isopropyl {[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate
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isopropyl {[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate
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isopropyl {[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

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